molecular formula C12H10ClN5O2 B11835266 N'-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide

N'-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide

Cat. No.: B11835266
M. Wt: 291.69 g/mol
InChI Key: LPABYZIRHZQOLV-UHFFFAOYSA-N
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Description

N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide typically involves multiple steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide.

    Attachment of the Furan-2-carbohydrazide Moiety: This step involves the reaction of the pyrrolo[3,4-d]pyrimidine intermediate with furan-2-carbohydrazide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activity and potential therapeutic applications.

Biological Activity

N'-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article consolidates findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN5O. The compound features a pyrrolo-pyrimidine core, which is known for its diverse biological activities. The presence of the furan moiety further enhances its pharmacological profile, making it a candidate for various therapeutic applications .

Research indicates that compounds with similar structures often interact with key biological targets such as enzymes and receptors involved in critical cellular processes. For instance:

  • Inhibition of Enzymatic Activity : The compound may exhibit inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFTase), which are crucial in nucleotide synthesis pathways .
  • Receptor Modulation : The compound's structural attributes suggest potential interactions with muscarinic receptors, which could influence neurotransmitter signaling pathways .

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrrolo[3,4-d]pyrimidine derivatives:

  • Cell Line Studies : In vitro assays have demonstrated that related compounds can inhibit the growth of various human tumor cell lines, including A549 (lung cancer) and HT-29 (colorectal cancer). These effects are often attributed to the compounds' ability to interfere with folate metabolism and cellular proliferation pathways .
  • Molecular Docking Studies : Computational analyses suggest that this compound can bind effectively to targets involved in cancer progression, supporting its potential as a chemotherapeutic agent .

Anti-inflammatory and Antimicrobial Properties

The compound's structural features also indicate possible anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Effects : Compounds with similar frameworks have shown promise in reducing inflammation through the modulation of cytokine release and inhibition of inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives may possess antimicrobial properties against various pathogens, although specific data on this compound remains limited .

Case Study 1: Antitumor Efficacy

In a recent study involving animal models with implanted tumors, administration of related pyrrolo[3,4-d]pyrimidine compounds resulted in significant tumor size reduction compared to control groups. The mechanism was linked to enhanced apoptosis in tumor cells and reduced angiogenesis .

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of DHFR by similar compounds has provided insights into their potential as effective chemotherapeutics. The selectivity for tumor cells over normal cells is particularly noteworthy, suggesting a favorable therapeutic index .

Properties

Molecular Formula

C12H10ClN5O2

Molecular Weight

291.69 g/mol

IUPAC Name

N'-(2-chloro-6-methylpyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide

InChI

InChI=1S/C12H10ClN5O2/c1-18-5-7-8(6-18)14-12(13)15-10(7)16-17-11(19)9-3-2-4-20-9/h2-6H,1H3,(H,17,19)(H,14,15,16)

InChI Key

LPABYZIRHZQOLV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1)N=C(N=C2NNC(=O)C3=CC=CO3)Cl

Origin of Product

United States

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